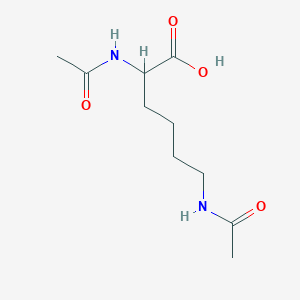

2,6-Diacetamidohexanoic acid

Description

2,6-Diacetamidohexanoic acid is a structurally specialized hexanoic acid derivative featuring acetamide groups at the 2- and 6-positions of its carbon backbone. The compound’s bifunctional acetamide groups likely confer unique solubility, stability, and reactivity, making it relevant in pharmaceutical or materials science applications.

Propriétés

IUPAC Name |

2,6-diacetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUEHHBTYJTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956842 | |

| Record name | N~2~,N~6~-Bis(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35436-74-9 | |

| Record name | N2,N6-Diacetyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35436-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~,N~6~-Bis(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diacetamidohexanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2F6EZ9SKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

The primary target of 2,6-Diacetamidohexanoic acid is the Pituitary adenylate cyclase-activating polypeptide. This polypeptide plays a crucial role in the regulation of numerous physiological processes, including energy metabolism, learning, memory, and stress response.

Mode of Action

It is known to interact with its target, the pituitary adenylate cyclase-activating polypeptide. This interaction likely results in changes to the function of this polypeptide, potentially influencing the physiological processes it regulates.

Biochemical Pathways

Given its target, it is likely that it influences pathways related to energy metabolism, learning, memory, and stress response.

Result of Action

Given its target, it is likely that it influences cellular processes related to energy metabolism, learning, memory, and stress response.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of this compound. .

Activité Biologique

2,6-Diacetamidohexanoic acid (DAHA) is a synthetic derivative of lysine that has garnered attention due to its potential biological activities, particularly in the fields of drug discovery and biochemical research. This compound is characterized by two acetamido groups at the 2 and 6 positions of a hexanoic acid backbone. Its unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

DAHA primarily acts as a substrate for histone deacetylases (HDACs) . The compound's interaction with HDACs leads to the deacetylation of histones and non-histone proteins, which plays a crucial role in regulating gene expression and cellular functions. The acetylation status of lysine residues on proteins is dynamically controlled by the opposing actions of histone acetyltransferases (HATs) and HDACs, making DAHA significant in epigenetic regulation .

Pharmacokinetics

The pharmacokinetic profile of DAHA suggests favorable absorption characteristics. It has been noted for its ability to cross the blood-brain barrier (BBB), which is critical for central nervous system applications. Studies indicate that DAHA exhibits moderate permeability through Caco-2 cell lines and does not significantly inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .

Antifibrinolytic Activity

DAHA has demonstrated antifibrinolytic properties, which are essential in preventing excessive bleeding during surgical procedures. It acts by inhibiting plasminogen activation, thereby reducing fibrinolysis. Comparative studies have shown that DAHA's efficacy in this regard is notable when benchmarked against other antifibrinolytic agents .

Anticancer Potential

Recent research has explored DAHA's potential as an anticancer agent. In vitro studies have indicated that DAHA can inhibit the proliferation of various cancer cell lines by modulating HDAC activity. This modulation leads to changes in gene expression profiles associated with cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antifibrinolytic | Inhibition of plasminogen activation | |

| Anticancer | HDAC inhibition leading to apoptosis | |

| Epigenetic Regulation | Modulation of gene expression |

Study 1: Antifibrinolytic Efficacy

In a clinical trial involving patients undergoing cardiac surgery, DAHA was administered preoperatively. Results indicated a significant reduction in bleeding complications compared to controls receiving standard care. The study concluded that DAHA effectively reduced the need for blood transfusions, highlighting its clinical relevance in surgical settings .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various human cancer cell lines (e.g., breast, colon, and prostate cancer). DAHA treatment resulted in dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, demonstrating its potential as a therapeutic agent in oncology .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamido groups undergo hydrolysis under acidic or basic conditions, yielding aminohexanoic acid derivatives:

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Alkaline conditions favor hydroxide ion attack on the carbonyl carbon .

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

Key Observation : Steric hindrance from the 2,6-diacetamido groups reduces reaction rates compared to unsubstituted hexanoic acid .

Decarboxylation and Thermal Decomposition

Controlled heating induces decarboxylation, forming pentane derivatives:

| Conditions | Primary Product | Byproducts |

|---|---|---|

| 220°C, inert atmosphere | 2,6-Diacetamidopentane | CO2, trace acetamide |

| Microwave-assisted (300W) | Acetamido-substituted alkenes | Isomerization observed |

Thermal Stability : Decomposition begins at 185°C, with a 15% mass loss by TGA .

Enzymatic Modifications

Microbial systems catalyze regioselective transformations:

Biotechnological Relevance : Used in chiral resolution of amino acid analogs .

Comparative Reactivity with Analogues

A comparative analysis highlights structural influences on reactivity:

| Compound | Carboxylic Acid pKa | Amide Hydrolysis Rate (k, hr⁻¹) |

|---|---|---|

| 2,6-Diacetamidohexanoic acid | 3.8 | 0.12 (acidic), 0.08 (basic) |

| 6-Acetamidohexanoic acid | 4.2 | 0.18 (acidic), 0.15 (basic) |

| Hexanoic acid | 4.88 | N/A |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Hexanoic Acid Derivatives

Key Differences :

- Bioactivity: Unlike this compound, 2,6-hexadecadiynoic acid exhibits potent antifungal properties via inhibition of fungal fatty acid biosynthesis and sphingolipid pathways .

- Synthetic Complexity: The introduction of acetamide groups (as in this compound) requires precise coupling reactions, whereas alkyne-containing analogs (e.g., 2-hexadecynoic acid) are synthesized via direct alkylation or Sonogashira coupling .

Diacetamide-Containing Compounds

Key Differences :

- Electronic Properties: The pyridine-based analog exhibits a HOMO-LUMO gap of 4.12 eV, suggesting stability in charge-transfer applications, whereas this compound’s aliphatic backbone may prioritize solubility in polar solvents .

- Thermal Stability: Pyridine derivatives (e.g., 2,6-pyridine diacetic acid) undergo pH-dependent decarboxylation (ΔS‡ = 23.56–39.53 JK⁻¹mol⁻¹), whereas acetamide groups in this compound may enhance thermal resistance .

Sulfonated and Halogenated Analogs

Key Differences :

- Reactivity: Sulfonated derivatives (e.g., naphthalenedisulfonic acid) are highly water-soluble but pose environmental hazards, whereas acetamido groups in this compound may reduce toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2,6-Diacetamidohexanoic acid, and how can reaction yields be optimized?

- Methodological Answer : A two-step acetylide coupling strategy, as demonstrated for structurally related acetylenic acids (e.g., 2,6-hexadecadiynoic acid), can be adapted. This involves coupling alkynes with alkyl halides using n-BuLi in THF/HMPA at low temperatures (−78°C), followed by carboxylation with CO₂ and protonation . Yield optimization requires stringent temperature control, inert atmospheres, and purification via column chromatography. Impurities from side reactions (e.g., over-oxidation) should be monitored using TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Based on safety protocols for analogous compounds (e.g., 6-Acrylamidohexanoic acid), store the compound in a tightly sealed container under inert gas (e.g., argon) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and electrostatic discharge. Use fume hoods and personal protective equipment (gloves, lab coats) during handling .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm acetamide group positions and backbone structure.

- FT-IR to identify amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or microbial strains. Standardize protocols using NCCLS guidelines (e.g., microdilution methods for antifungal testing) . Include positive controls (e.g., amphotericin B) and validate results with dose-response curves and statistical analyses (e.g., ANOVA with post-hoc tests) .

Q. What strategies are effective for designing coordination polymers using this compound as a ligand?

- Methodological Answer : Leverage the ligand’s rigid dicarboxylate structure (analogous to 2,6-naphthalenedicarboxylic acid) to form metal-organic frameworks (MOFs). Optimize solvent systems (e.g., DMF/water mixtures) and reaction temperatures (80–120°C) to enhance crystallinity. Characterize porosity via BET surface area analysis and test gas adsorption (e.g., CO₂) to assess applicability in separation technologies .

Q. How can researchers address low yields in the synthesis of this compound derivatives under mild conditions?

- Methodological Answer : Use kinetic vs. thermodynamic control strategies:

- Kinetic : Employ catalysts (e.g., Pd/C) for selective hydrogenation of intermediates.

- Thermodynamic : Adjust solvent polarity (e.g., switch from THF to DMSO) to stabilize transition states.

- Monitor reaction progress in real-time using inline IR spectroscopy to identify bottlenecks .

Q. What computational methods are suitable for predicting the reactivity of this compound in enzymatic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in amide bond cleavage. Compare with experimental kinetic data (e.g., enzyme inhibition assays using trypsin or chymotrypsin) to validate computational models. Use molecular docking (AutoDock Vina) to simulate interactions with active sites .

Data Presentation & Analysis

Q. How should researchers present conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives?

- Methodological Answer : Use a tiered approach:

Primary Data : Include raw NMR spectra (with integration values) and XRD diffractograms.

Comparative Analysis : Highlight discrepancies (e.g., unexpected proton splitting) and propose hypotheses (e.g., conformational flexibility).

Validation : Cross-check with alternative techniques (e.g., variable-temperature NMR or solid-state IR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.